molecular formula C12H19NO4S3 B2963659 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448051-72-6

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2963659
CAS No.: 1448051-72-6
M. Wt: 337.47
InChI Key: TXJUZCJPDAQYHG-UHFFFAOYSA-N
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Description

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is a complex organic compound featuring a piperidine ring substituted with sulfonyl groups and an ethylthiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach includes the sulfonylation of piperidine derivatives with appropriate sulfonyl chlorides under basic conditions. The ethylthiophenyl group can be introduced via a Friedel-Crafts alkylation reaction, followed by sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethylthiophenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((5-Propylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((5-Butylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine

Uniqueness

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S3/c1-3-10-4-5-12(18-10)20(16,17)13-8-6-11(7-9-13)19(2,14)15/h4-5,11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJUZCJPDAQYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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